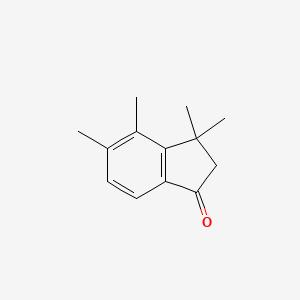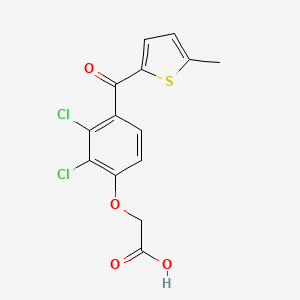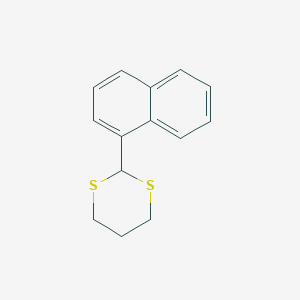![molecular formula C18H18O4 B14626292 Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-3,3'-dicarboxylate CAS No. 55091-49-1](/img/structure/B14626292.png)
Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-3,3'-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 6,6’-dimethyl[1,1’-biphenyl]-3,3’-dicarboxylate is an organic compound belonging to the biphenyl family. This compound is characterized by two benzene rings connected at the 1,1’ positions, with two methyl groups at the 6,6’ positions and two ester groups at the 3,3’ positions. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 6,6’-dimethyl[1,1’-biphenyl]-3,3’-dicarboxylate typically involves the reaction of 6,6’-dimethyl[1,1’-biphenyl]-3,3’-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions and ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 6,6’-dimethyl[1,1’-biphenyl]-3,3’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: 6,6’-dimethyl[1,1’-biphenyl]-3,3’-dicarboxylic acid.
Reduction: 6,6’-dimethyl[1,1’-biphenyl]-3,3’-diol.
Substitution: Various substituted biphenyl derivatives depending on the reagent used.
Scientific Research Applications
Dimethyl 6,6’-dimethyl[1,1’-biphenyl]-3,3’-dicarboxylate is used in several scientific research fields:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of biphenyl derivatives with biological systems.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 6,6’-dimethyl[1,1’-biphenyl]-3,3’-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical pathways. The biphenyl structure allows for interactions with aromatic receptors and enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: The parent compound with two connected benzene rings.
3,3’-dimethylbiphenyl: Similar structure but without the ester groups.
2,2’-dimethyl-1,1’-biphenyl: Another isomer with methyl groups at different positions.
Properties
CAS No. |
55091-49-1 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
methyl 3-(5-methoxycarbonyl-2-methylphenyl)-4-methylbenzoate |
InChI |
InChI=1S/C18H18O4/c1-11-5-7-13(17(19)21-3)9-15(11)16-10-14(18(20)22-4)8-6-12(16)2/h5-10H,1-4H3 |
InChI Key |
TZCIKGUXQHNNPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)C2=C(C=CC(=C2)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



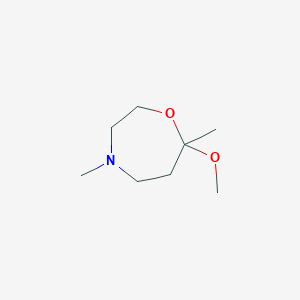
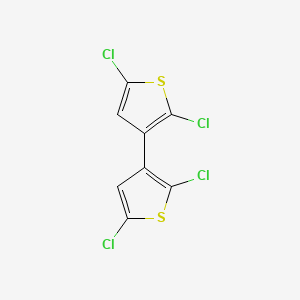

![3,3'-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid](/img/structure/B14626236.png)
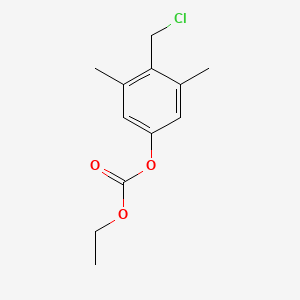
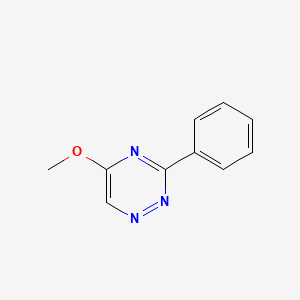
![Benzene, 1-methyl-4-[(phenylethynyl)telluro]-](/img/structure/B14626259.png)
![1-{(E)-[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}propan-2-ol](/img/structure/B14626263.png)


